

# N-Hydroxy-2-phenylacetamide molecular weight

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## Compound of Interest

Compound Name: *N*-Hydroxy-2-phenylacetamide

Cat. No.: B189315

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## Introduction to N-Hydroxy-2-phenylacetamide

**N-Hydroxy-2-phenylacetamide**, also known as phenylacetohydroxamic acid, is an organic compound belonging to the class of hydroxamic acids.[1] The structure incorporates a phenylacetamide core, a common motif in various biologically active molecules, and a hydroxamate functional group ( $-C(=O)N-OH$ ).[1] Hydroxamic acids are known for their metal-chelating properties and their ability to act as enzyme inhibitors, particularly for metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The acetamide portion of the molecule is found in many natural and synthetic compounds with diverse pharmacological activities.[2] This unique combination makes **N-Hydroxy-2-phenylacetamide** and its derivatives subjects of significant interest in medicinal chemistry for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4]

## Core Physicochemical Properties

The foundational physicochemical data for **N-Hydroxy-2-phenylacetamide** are crucial for its identification, handling, and application in experimental settings. These properties, including its molecular weight, are summarized below.

Property	Value	Source
IUPAC Name	N-hydroxy-2-phenylacetamide	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	PubChem[1]
Molecular Weight	151.16 g/mol	PubChem[1][5]
Monoisotopic Mass	151.063328530 Da	PubChem[1][5]
CAS Number	5330-97-2	PubChem[1]
Appearance	White to off-white solid (predicted)	
Synonyms	Phenylacetohydroxamic acid, NSC-2544	PubChem[1]

#### Structural Identifiers:

- SMILES:C1=CC=C(C=C1)CC(=O)NO[1]
- InChI:InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)[1]
- InChIKey:FPOQLQZHRCEVOT-UHFFFAOYSA-N[1]

## Synthesis and Characterization

The synthesis and subsequent confirmation of **N-Hydroxy-2-phenylacetamide**'s identity are fundamental laboratory procedures. The protocols described are designed to be self-validating, ensuring high purity and confirmed structure.

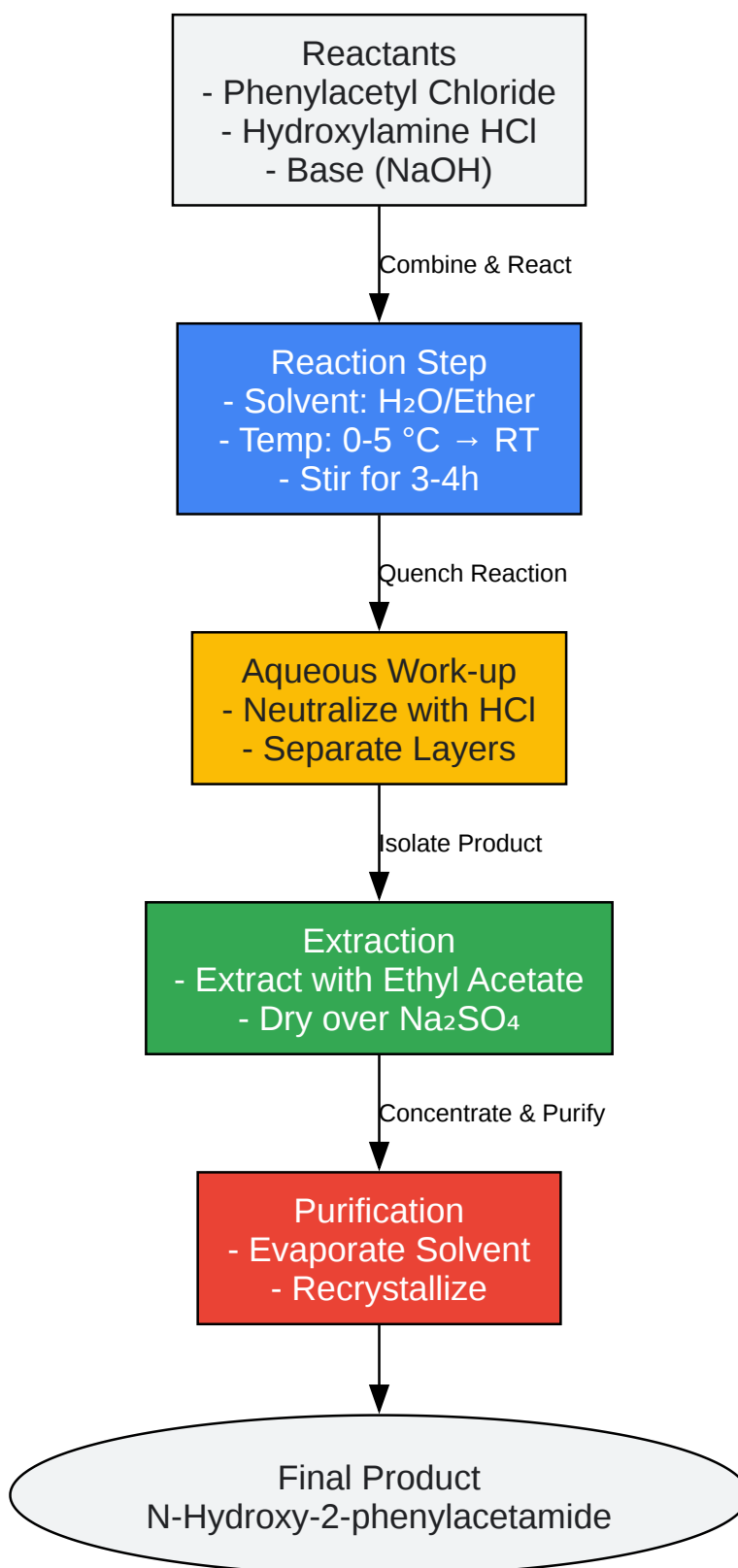
### Synthesis Protocol: Preparation from Phenylacetyl Chloride

A common and reliable method for synthesizing **N-Hydroxy-2-phenylacetamide** is the reaction of phenylacetyl chloride with hydroxylamine hydrochloride in the presence of a base.

Objective: To synthesize **N-Hydroxy-2-phenylacetamide** with high purity.

### Methodology:

- **Preparation of Reactants:** In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), dissolve hydroxylamine hydrochloride (1.1 equivalents) in a solution of sodium hydroxide (2.2 equivalents) in water. This in situ generation of free hydroxylamine is crucial as it is unstable; the base neutralizes the HCl and drives the reaction.
- **Addition of Acylating Agent:** While vigorously stirring the cooled hydroxylamine solution, slowly add a solution of phenylacetyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., diethyl ether or dichloromethane) dropwise. The slow addition and low temperature are essential to control the exothermic reaction and prevent side product formation.
- **Reaction:** Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer with cold, dilute HCl to a pH of ~7.
- **Extraction:** Extract the product from the aqueous layer using ethyl acetate (3x). The choice of ethyl acetate provides a good balance of polarity for extracting the product while leaving inorganic salts behind.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.



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Caption: General workflow for the synthesis of **N-Hydroxy-2-phenylacetamide**.

## Analytical Characterization Workflow

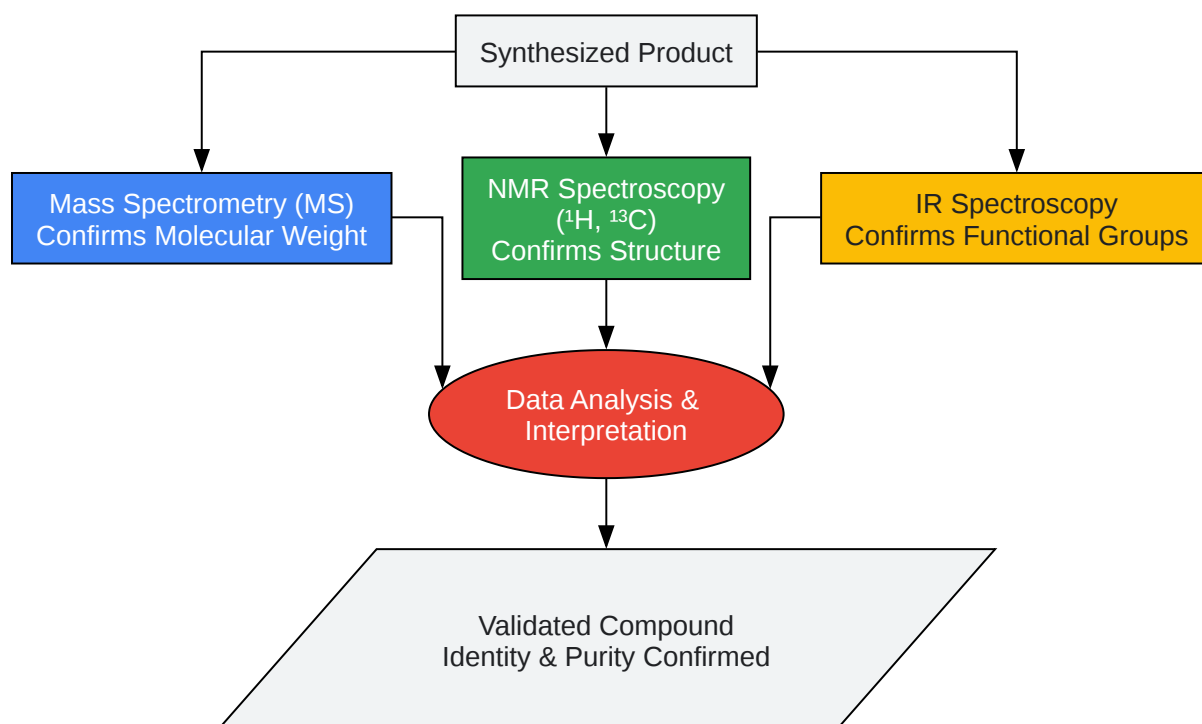
Confirming the molecular weight and structural integrity of the synthesized compound is paramount. A multi-technique approach ensures the highest level of confidence.

Objective: To confirm the identity, purity, and molecular weight of the synthesized **N-Hydroxy-2-phenylacetamide**.

Protocols:

- Mass Spectrometry (MS):
  - Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
  - Analysis: Inject the sample into a mass spectrometer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
  - Data Interpretation: The resulting mass spectrum should show a molecular ion peak ( $[M]^+$ ) or a protonated molecular ion peak ( $[M+H]^+$ ) corresponding to the calculated monoisotopic mass (151.063 Da). This directly validates the molecular weight.[\[1\]](#)[\[5\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ).
  - Analysis: Acquire  $^1H$  NMR and  $^{13}C$  NMR spectra.
  - Data Interpretation: The  $^1H$  NMR spectrum will show characteristic peaks for the aromatic protons, the methylene ( $-CH_2-$ ) protons, and the exchangeable N-OH protons. The  $^{13}C$  NMR will confirm the number and type of carbon atoms. The combined data validates the precise atomic connectivity of the structure.[\[1\]](#)
- Infrared (IR) Spectroscopy:
  - Sample Preparation: Prepare a sample as a KBr pellet or a thin film.

- Analysis: Obtain the IR spectrum.
- Data Interpretation: The spectrum should display characteristic absorption bands for the C=O stretch (amide), the N-H/O-H stretch, and C-H stretches of the aromatic ring, confirming the presence of key functional groups.



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Caption: Workflow for the analytical validation of **N-Hydroxy-2-phenylacetamide**.

## Potential Applications in Drug Development

N-phenylacetamide derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[4] While specific data on **N-Hydroxy-2-phenylacetamide** is limited, research on structurally similar compounds provides a strong basis for its potential applications:

- **Anti-inflammatory and Analgesic Activity:** Many N-phenylacetamide derivatives have been explored for their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]
- **Antimicrobial Agents:** The acetamide scaffold has been incorporated into molecules designed to combat various bacterial and fungal strains.[2]
- **Anticancer Properties:** The hydroxamic acid moiety is a well-known zinc-binding group found in many histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. The potential for **N-Hydroxy-2-phenylacetamide** to act as a carbonic anhydrase inhibitor, particularly against tumor-associated isoforms, also presents a viable research avenue.[6]

## Safety and Handling

Proper handling is essential when working with any chemical compound. Based on data for related acetamides, **N-Hydroxy-2-phenylacetamide** should be handled with care.

- **GHS Hazard Classification (Predicted):** May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
- **Personal Protective Equipment (PPE):** Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7][9]
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

## Conclusion

**N-Hydroxy-2-phenylacetamide** is a compound defined by more than its molecular weight of 151.16 g/mol. Its structure, combining a phenylacetamide core with a reactive hydroxamic acid group, makes it a molecule of considerable interest for chemical synthesis and pharmacological research. This guide has provided the essential physicochemical data, robust protocols for its synthesis and validation, and an overview of its potential applications and safety considerations, serving as a foundational resource for scientific professionals.

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